Cas no 68412-67-9 (Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.)

Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. structure
68412-67-9 structure
Product Name:Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.
CAS No:68412-67-9
MF:C2H9NO6P2
MW:205.043482542038
CID:1727399
PubChem ID:176915
Update Time:2025-04-21

Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs.
    • Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs.
    • N-(Coconut oil alkyl)iminobis(methylphosphonic acid)
    • Phosphonic acid, (iminobis(methylene))bis-, N-coco alkyl derivs.
    • Phosphonic acid, (iminodimethylene)di-
    • Iminodi(methylphosphonic acid), 97%
    • EINECS 270-203-9
    • 68412-67-9
    • imino-bis(methylphosphonic acid)
    • CHEMBL246368
    • (phosphonomethylamino)methylphosphonic acid
    • bis-(phosphonomethyl)amine
    • [(PHOSPHONOMETHYL)AMINO]METHYLPHOSPHONIC ACID
    • [Azanediylbis(methylene)]bis(phosphonic acid)
    • STR05038
    • ISQSUCKLLKRTBZ-UHFFFAOYSA-N
    • azanediylbis(methylene)diphosphonic acid
    • Iminodi(methylphosphonic acid)
    • AKOS015894033
    • G87026
    • DTXSID60938178
    • {[(phosphonomethyl)amino]methyl}phosphonic acid
    • 17261-34-6
    • iminodimethylenediphosphonic acid
    • SCHEMBL357369
    • (Azanediylbis(methylene))diphosphonic acid
    • Inchi: 1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)
    • InChI Key: ISQSUCKLLKRTBZ-UHFFFAOYSA-N
    • SMILES: P(CNCP(=O)(O)O)(=O)(O)O

Computed Properties

  • Exact Mass: 204.99051100g/mol
  • Monoisotopic Mass: 204.99051100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.9
  • Topological Polar Surface Area: 127Ų
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.